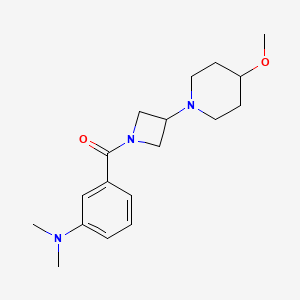

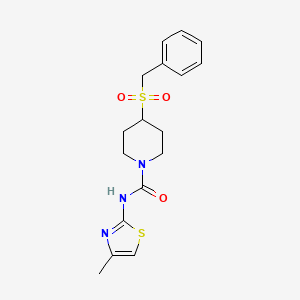

![molecular formula C10H11Cl3N2S B2589423 2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 938156-72-0](/img/structure/B2589423.png)

2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Again, without specific studies on this compound, it’s difficult to comment on its reactivity. As a general rule, the imidazole ring can participate in various chemical reactions, especially those involving the nitrogen atoms. The dichlorobenzyl group may also undergo reactions, particularly if conditions for aromatic substitution reactions are met .Scientific Research Applications

Synthesis and Transformation

The compound 2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is involved in complex chemical reactions leading to the synthesis of various novel compounds. Notably, it participates in reactions with alkyl or aryl isothiocyanates, yielding high yields of novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These compounds can further undergo rearrangement in certain acidic conditions to form novel structures, indicating the compound’s utility in synthesizing new chemical entities with potential applications in various fields (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Structural Characterization

The compound is also instrumental in the synthesis of heterocyclic ring systems. It has been used to create 2-iminoimidazolidines, which can further transform into novel fused heterocyclic ring systems. These processes often involve treatment with carbon disulfide or reaction with amines, showcasing the compound’s versatility in contributing to the synthesis of complex heterocyclic structures (Kornicka, Sa̧czewski, & Gdaniec, 2006).

Biochemical Applications

Antibacterial Studies

Derivatives of this compound have been synthesized and characterized, with their antibacterial properties being a subject of study. The chemical versatility allows the creation of various derivatives, offering a platform for exploring new antibacterial agents (Saiful F. M. Ali, 2018).

Cytotoxicity and Antifungal Properties

Some derivatives have shown promise in biomedical research, with activities such as cytotoxicity against cancer cell lines and antifungal properties. These findings suggest potential therapeutic applications, pending further research to understand the mechanisms and efficacy in detail (Ogata, Matsumoto, Hamada, Takehara, & Tawara, 1983), (Balewski, Sa̧czewski, Bednarski, Wolff, Nadworska, Gdaniec, & Kornicka, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that compounds containing the imidazole ring, such as this one, have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .

Mode of Action

It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Biochemical Pathways

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It is known that compounds containing the imidazole ring are highly soluble in water and other polar solvents , which may influence their bioavailability.

Result of Action

It is known that compounds containing the imidazole ring have a broad range of chemical and biological properties .

properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2S.ClH/c11-8-2-1-7(9(12)5-8)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQBQUASBOMYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)SCC2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2589342.png)

![6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2589344.png)

![(3Z)-3-{(2Z)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589348.png)

![4-(methylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2589352.png)

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2589355.png)

![3-(4-bromophenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2589357.png)

![5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2589362.png)

![Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2589363.png)